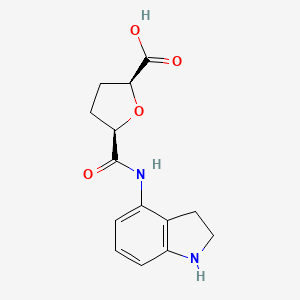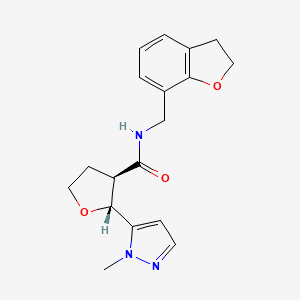![molecular formula C14H15BrFNO2 B7341934 (8-bromo-7-fluoro-3,4-dihydro-1H-isoquinolin-2-yl)-[(2S)-oxolan-2-yl]methanone](/img/structure/B7341934.png)
(8-bromo-7-fluoro-3,4-dihydro-1H-isoquinolin-2-yl)-[(2S)-oxolan-2-yl]methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(8-bromo-7-fluoro-3,4-dihydro-1H-isoquinolin-2-yl)-[(2S)-oxolan-2-yl]methanone, also known as BMS-986142, is a small molecule inhibitor that targets the TYK2 enzyme. It is a promising drug candidate for the treatment of autoimmune diseases such as psoriasis and inflammatory bowel disease.
Mechanism of Action
(8-bromo-7-fluoro-3,4-dihydro-1H-isoquinolin-2-yl)-[(2S)-oxolan-2-yl]methanone works by inhibiting the TYK2 enzyme, which is involved in the signaling pathway of several cytokines that play a role in autoimmune diseases. By blocking this pathway, this compound reduces inflammation and improves symptoms of autoimmune diseases.
Biochemical and Physiological Effects:
This compound has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. It is well-tolerated in animal models and has a low potential for toxicity. This compound has also been shown to be effective in reducing cytokine levels in preclinical models, indicating its potential for use in the treatment of autoimmune diseases.
Advantages and Limitations for Lab Experiments
(8-bromo-7-fluoro-3,4-dihydro-1H-isoquinolin-2-yl)-[(2S)-oxolan-2-yl]methanone is a highly specific inhibitor that targets the TYK2 enzyme, making it a valuable tool for studying the role of this enzyme in autoimmune diseases. However, its high potency may also make it difficult to use in certain experiments, and its cost may be prohibitive for some researchers.
Future Directions
There are several potential future directions for the study of (8-bromo-7-fluoro-3,4-dihydro-1H-isoquinolin-2-yl)-[(2S)-oxolan-2-yl]methanone. One area of focus could be the development of more potent and selective inhibitors of the TYK2 enzyme. Another area of interest could be the investigation of this compound in combination with other drugs for the treatment of autoimmune diseases. Additionally, the use of this compound in clinical trials for the treatment of psoriasis and inflammatory bowel disease is an exciting prospect.
Synthesis Methods
The synthesis of (8-bromo-7-fluoro-3,4-dihydro-1H-isoquinolin-2-yl)-[(2S)-oxolan-2-yl]methanone involves a multi-step process that includes the preparation of key intermediates and their subsequent coupling. The final product is obtained in high yield and purity, making it suitable for use in scientific research.
Scientific Research Applications
(8-bromo-7-fluoro-3,4-dihydro-1H-isoquinolin-2-yl)-[(2S)-oxolan-2-yl]methanone has been extensively studied in preclinical models and has shown promising results in the treatment of autoimmune diseases. It has been shown to be effective in reducing inflammation and improving symptoms in animal models of psoriasis and inflammatory bowel disease.
properties
IUPAC Name |
(8-bromo-7-fluoro-3,4-dihydro-1H-isoquinolin-2-yl)-[(2S)-oxolan-2-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BrFNO2/c15-13-10-8-17(14(18)12-2-1-7-19-12)6-5-9(10)3-4-11(13)16/h3-4,12H,1-2,5-8H2/t12-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGPXZWABPDEXNI-LBPRGKRZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C(=O)N2CCC3=C(C2)C(=C(C=C3)F)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](OC1)C(=O)N2CCC3=C(C2)C(=C(C=C3)F)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BrFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2-cyclopropylpyridin-4-yl)-[(3S)-1,3-dimethyl-3,5-dihydro-2H-1,4-benzodiazepin-4-yl]methanone](/img/structure/B7341855.png)
![(1R,2R)-N-imidazo[1,2-a]pyridin-5-yl-2-(trifluoromethyl)cyclohexane-1-carboxamide](/img/structure/B7341863.png)
![[(3S)-1,3-dimethyl-3,5-dihydro-2H-1,4-benzodiazepin-4-yl]-(4-pyrazol-1-ylpyridin-2-yl)methanone](/img/structure/B7341865.png)
![8-fluoro-7-methoxy-N-[(2S,3R)-2-(6-methoxypyridin-3-yl)oxolan-3-yl]quinazolin-4-amine](/img/structure/B7341871.png)

![(2S,5R)-N,N-dimethyl-5-[4-(3-phenyl-1H-1,2,4-triazol-5-yl)piperidine-1-carbonyl]oxolane-2-carboxamide](/img/structure/B7341887.png)
![(2S,5R)-5-N-[5-(cyclopropylcarbamoyl)-2-methylphenyl]-2-N,2-N-dimethyloxolane-2,5-dicarboxamide](/img/structure/B7341888.png)
![(2S)-N-[(2R,3R)-2-(1-methylimidazol-2-yl)oxolan-3-yl]-2-quinolin-3-yloxypropanamide](/img/structure/B7341892.png)
![(3R,4S)-4-(1,5-dimethylpyrazol-4-yl)-1-[2-(ethylsulfanylmethyl)benzoyl]pyrrolidine-3-carboxamide](/img/structure/B7341893.png)

![N-[(2S,3R)-2-(1-ethylpyrazol-4-yl)oxolan-3-yl]furo[3,2-c]pyridine-4-carboxamide](/img/structure/B7341901.png)
![(4S)-N-[(2S,3R)-2-(1-ethylpyrazol-4-yl)oxolan-3-yl]-2,6-dioxo-1,3-diazinane-4-carboxamide](/img/structure/B7341917.png)
![(3R)-N-(cyclopropylmethyl)-1-[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]piperidine-3-carboxamide](/img/structure/B7341924.png)
![[3-(2-hydroxypropan-2-yl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]-[(1S,2S)-2-phenylcyclopropyl]methanone](/img/structure/B7341932.png)